Product packaging for Ethyl 6-hydroxycyclohex-1-enecarboxylate(Cat. No.:CAS No. 28469-52-5)

Ethyl 6-hydroxycyclohex-1-enecarboxylate

Cat. No.: B3041367
CAS No.: 28469-52-5
M. Wt: 170.21 g/mol
InChI Key: UBESRLLLKNDABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-hydroxycyclohex-1-enecarboxylate, identified by the CAS Number 28469-52-5, is a notable member of the cyclohexene (B86901) carboxylate family. synquestlabs.comaaronchem.comaablocks.com These compounds are characterized by a cyclohexene ring—a six-carbon ring containing one double bond—appended with a carboxylate group. The presence of a hydroxyl group (-OH) on the ring, as in the case of the title compound, adds another layer of chemical reactivity and stereochemical complexity, making it a valuable intermediate in synthetic organic chemistry.

PropertyValue
CAS Number 28469-52-5 synquestlabs.comaaronchem.com
Molecular Formula C9H14O3 synquestlabs.comaaronchem.com
Molecular Weight 170.21 g/mol synquestlabs.com

In organic chemistry, the significance of this compound lies in its utility as a scaffold for constructing more complex molecules. The cyclohexene framework is a common motif in a wide array of natural products and pharmaceuticals. aakash.ac.inbyjus.com The compound's multiple functional groups—alkene, alcohol, and ester—can be selectively modified to build intricate molecular architectures. For instance, the hydroxyl group can be oxidized to a ketone, while the double bond can undergo various addition reactions. nus.edu.sg

From a biochemical perspective, hydroxylated cyclohexene systems are pivotal intermediates in metabolic pathways. A prominent example is the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms. rsc.org This pathway involves several intermediates that are structurally related to hydroxylated cyclohexene carboxylates, such as shikimic acid itself. rsc.orgnih.govnbinno.com Furthermore, related compounds like cyclohex-1-ene-1-carboxyl-CoA are known intermediates in the anaerobic degradation of aromatic compounds and cyclohexane (B81311) carboxylic acid by bacteria. nih.govnih.govnih.gov Enzymes such as hydratases and dehydrogenases act on these substrates, making compounds like this compound valuable models for studying these biological transformations. nih.gov

Research involving cyclohexene carboxylates and their derivatives is extensive and follows several key trajectories. A primary focus is their application as intermediates in the synthesis of high-value chemicals. nus.edu.sg This includes the production of pharmaceuticals, agrochemicals, and materials such as polymers and coatings. nus.edu.sg A significant portion of modern synthetic chemistry is dedicated to developing novel and efficient methods for constructing the cyclohexene ring with precise control over its stereochemistry.

Another major research avenue is the exploration of the biological activities of these compounds. Cyclohexenone derivatives, which are closely related to hydroxylated cyclohexenes, have been investigated for a range of biological effects, including potential antitumor properties. researchgate.net The structural framework of cyclohexene is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

The development of synthetic methods for creating six-membered rings is a cornerstone of organic chemistry. One of the earliest and most influential methods is the Robinson annulation, discovered by Sir Robert Robinson in 1935. aakash.ac.inwikipedia.org This reaction combines a Michael addition with an aldol (B89426) condensation to form a cyclohexenone ring, a direct precursor to hydroxylated cyclohexene systems. byjus.comwikipedia.org The Robinson annulation has been instrumental in the total synthesis of complex natural products, including steroids. aakash.ac.inlibretexts.org

Another classical and vital reaction is the Dieckmann condensation, first reported by the German chemist Walter Dieckmann. onlineorganicchemistrytutor.comalfa-chemistry.com This intramolecular reaction of a diester in the presence of a base produces a cyclic β-keto ester. onlineorganicchemistrytutor.comorganic-chemistry.orgorgoreview.com This method is particularly effective for creating five- and six-membered rings and provides a direct route to the core structure found in this compound. organic-chemistry.orgorgoreview.comnrochemistry.com

In a more modern context, the historical and ongoing importance of hydroxylated cyclohexene systems is exemplified by (-)-shikimic acid. This naturally occurring compound, extracted from Chinese star anise, has been the primary starting material for the industrial synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu). nih.govnbinno.comwikipedia.orgnih.govacs.org The reliance on a natural source for this critical precursor has spurred extensive research into alternative synthetic routes, many of which still rely on the fundamental chemistry of cyclohexene derivatives. wikipedia.org

ReactionDescriptionYear Discovered
Dieckmann Condensation An intramolecular condensation of a diester using a base to form a cyclic β-keto ester. Best for 5- or 6-membered rings. organic-chemistry.orgorgoreview.com1894 onlineorganicchemistrytutor.com
Robinson Annulation A ring-forming reaction that creates a six-membered ring by combining a Michael addition and an aldol condensation. wikipedia.org1935 aakash.ac.inwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B3041367 Ethyl 6-hydroxycyclohex-1-enecarboxylate CAS No. 28469-52-5

Properties

IUPAC Name

ethyl 6-hydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h5,8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBESRLLLKNDABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 6 Hydroxycyclohex 1 Enecarboxylate and Analogues

Chemoenzymatic and Biocatalytic Synthetic Approaches

The use of enzymes and microbial systems in synthesis offers a green and highly selective alternative to classical methods. These biocatalytic approaches are particularly powerful for establishing specific stereochemistries.

Lipase-Mediated Kinetic Resolution in Enantioselective Synthesis

Kinetic resolution is a widely employed technique for separating racemic mixtures into their constituent enantiomers. In this method, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. Lipases are particularly well-suited for this purpose due to their stability, broad substrate scope, and commercial availability.

The enantioselective synthesis of Ethyl 6-hydroxycyclohex-1-enecarboxylate can be achieved by the kinetic resolution of the racemic alcohol. This process typically involves the enantioselective acylation of the hydroxyl group using an acyl donor, catalyzed by a lipase (B570770). One enantiomer is converted to the corresponding ester, while the unreacted enantiomer of the alcohol can be recovered with high enantiomeric purity. The success of the resolution is quantified by the enantiomeric ratio (E), with higher values indicating better separation.

Table 1: Representative Lipases in Kinetic Resolution of Alcohols

Enzyme Common Source Typical Acyl Donor Selectivity Profile
Candida antarctica Lipase B (CAL-B) Pseudozyma antarctica Vinyl acetate High enantioselectivity for a wide range of secondary alcohols.
Pseudomonas cepacia Lipase (PCL) Burkholderia cepacia Isopropenyl acetate Effective for resolving cyclic and acyclic secondary alcohols.
Candida rugosa Lipase (CRL) Candida rugosa Acetic anhydride Broad utility, though sometimes with lower E-values than CAL-B.

Microbial Biotransformations and Direct Oxidations for Stereoselective Access

Whole-cell microbial systems provide a rich source of enzymatic machinery capable of performing complex chemical transformations with high stereoselectivity. The metabolism of aromatic and cyclic compounds in certain bacteria has been shown to proceed via intermediates structurally related to this compound.

For instance, the anaerobic degradation pathway of benzoate (B1203000) in the bacterium Thauera aromatica involves the enzymatic hydration of cyclohex-1,5-diene carboxyl-CoA to produce 6-hydroxycyclohex-1-ene carboxyl-CoA. nih.gov This naturally occurring biotransformation demonstrates the feasibility of using microbial systems to introduce a hydroxyl group at the C6 position of a cyclohexene (B86901) ring with inherent stereocontrol. By employing engineered microorganisms or screening for new strains, it is possible to develop direct fermentation or biotransformation processes that convert simple precursors into the desired chiral hydroxy ester.

Table 2: Microbial Systems for Cyclohexene Functionalization

Microorganism Transformation Substrate Product Motif
Thauera aromatica Hydration Cyclohex-1,5-diene carboxyl-CoA 6-Hydroxycyclohex-1-ene carboxyl-CoA nih.gov
Rhodopseudomonas palustris Ring Reduction/Metabolism Benzoyl-CoA Cyclohex-1-ene carboxyl-CoA nih.gov

Biocatalytic Allylic Hydroxylation and Oxidation Strategies

A more direct biocatalytic approach involves the specific oxidation of a C-H bond at the allylic position of a cyclohexene precursor. This strategy leverages enzymes such as cytochrome P450 monooxygenases or peroxidases, which are known to catalyze the regio- and stereoselective hydroxylation of unactivated carbon centers.

The synthesis of this compound can be envisioned through the allylic hydroxylation of Ethyl cyclohex-1-enecarboxylate. This reaction introduces the required hydroxyl group directly at the C6 position. A significant advantage of this method is the potential for high enantioselectivity, dictated by the chiral environment of the enzyme's active site. However, a common challenge is preventing over-oxidation, as the secondary alcohol product can sometimes be further oxidized by the same or other enzymes to form the corresponding ketone, Ethyl 6-oxocyclohex-1-enecarboxylate.

Classical Organic Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for constructing the core structure of this compound, often relying on well-established reaction mechanisms.

Reduction-Based Preparations

One of the most direct classical routes involves the reduction of a ketone precursor. The synthesis can start from Ethyl 6-oxocyclohex-1-enecarboxylate, an α,β-unsaturated ketone. The selective reduction of the ketone functionality in the presence of the alkene and ester groups is crucial.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, but may lead to a mixture of 1,2-reduction (forming the desired allylic alcohol) and 1,4-conjugate reduction (saturating the double bond). acs.org To achieve high selectivity for the 1,2-reduction product, the Luche reduction is highly effective. wikipedia.orgthermofisher.com This method employs sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent. wikipedia.orgacs.org The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position and yielding the desired this compound with excellent chemoselectivity. organic-chemistry.org

Table 3: Reducing Agents for Enone Reduction

Reagent(s) Type of Reduction Selectivity
NaBH₄ 1,2- and 1,4-reduction Mixture of products, substrate-dependent acs.org
NaBH₄ / CeCl₃ (Luche Reduction) 1,2-reduction High selectivity for allylic alcohol wikipedia.orgacs.org
LiAlH₄ 1,2- and 1,4-reduction Generally less selective than Luche conditions; can also reduce the ester.

Alternatively, the synthesis can proceed from a saturated precursor like Ethyl 2-oxocyclohexanecarboxylate. Reduction of this β-keto ester with sodium borohydride would yield Ethyl 2-hydroxycyclohexanecarboxylate, which would then require further steps to introduce the double bond at the C1 position. nih.gov

Conjugate Addition Reactions for Cyclohexene Ring Formation

Complex carbocyclic rings can be efficiently constructed using tandem reaction sequences. A powerful strategy for synthesizing the substituted cyclohexene core involves a combination of conjugate addition (Michael addition) and an intramolecular cyclization (Dieckmann condensation).

This approach can be executed in a one-pot procedure where a suitable Michael donor is reacted with two equivalents of an α,β-unsaturated ester like methyl or ethyl acrylate (B77674). organic-chemistry.orgnih.gov The process involves an initial Michael addition, followed by a second Michael addition to another acrylate molecule, creating a linear diester intermediate. In the presence of a strong base such as potassium tert-butoxide, this intermediate undergoes an intramolecular Dieckmann condensation to form the six-membered ring of a cyclohexane (B81311) β-keto ester. researchgate.netacs.org This product can then be converted to this compound through subsequent functional group manipulations, including the reduction of the ketone as described previously. This methodology is highly efficient as it forms multiple carbon-carbon bonds in a single synthetic operation. acs.org

Multi-step Synthetic Sequences from Precursors

The construction of the this compound framework often begins with acyclic precursors, employing cyclization reactions as a key step. One common strategy involves the Dieckmann condensation of a substituted diethyl adipate (B1204190). This intramolecular Claisen condensation, when followed by hydrolysis, decarboxylation, and subsequent functional group manipulations, can yield the desired cyclohexene ring system.

Another powerful approach is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. For instance, the reaction of a suitable Michael acceptor with a ketone enolate can generate a 1,5-diketone, which then undergoes base-catalyzed cyclization and dehydration to afford a cyclohexenone derivative. This intermediate can then be further functionalized to introduce the hydroxyl and ester moieties.

A plausible multi-step synthesis could commence from ethyl adipate. The Dieckmann condensation of diethyl adipate using a base like sodium ethoxide would yield ethyl 2-oxocyclohexanecarboxylate. This β-keto ester can then be selectively reduced to introduce the hydroxyl group at the 6-position. Subsequent controlled dehydration or other functional group interconversions would lead to the target molecule, this compound.

StepReactionKey ReagentsIntermediate/Product
1Dieckmann CondensationSodium ethoxide, EthanolEthyl 2-oxocyclohexanecarboxylate
2ReductionSodium borohydrideEthyl 2-hydroxycyclohexanecarboxylate
3Functional Group Interconversion(Not specified in search results)This compound

Stereoselective Synthesis and Chiral Control

Achieving stereocontrol in the synthesis of this compound and its analogs is crucial for their application in asymmetric synthesis. Both diastereoselective and enantioselective methodologies have been developed to address this challenge.

Diastereoselective Reaction Pathways

Diastereoselectivity can be introduced during the synthesis by controlling the relative configuration of newly formed stereocenters. For instance, the reduction of a precursor like ethyl 6-oxocyclohex-1-enecarboxylate can be influenced by the choice of reducing agent and reaction conditions to favor the formation of one diastereomer over another. The steric hindrance of the ester group can direct the approach of the reducing agent, leading to a specific stereochemical outcome for the resulting hydroxyl group.

In syntheses involving multiple stereocenters, the stereochemistry of existing chiral centers can direct the formation of new ones. For example, in the synthesis of functionalized cyclohexanes with multiple stereocenters, the stereochemistry of a substituent on the starting material can influence the facial selectivity of subsequent reactions.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies:

Chiral Catalysts: The use of chiral catalysts in reactions such as the Diels-Alder reaction or asymmetric reductions can induce enantioselectivity. For example, a chiral Lewis acid catalyst could be employed in a Diels-Alder reaction between a diene and a dienophile to construct the cyclohexene ring with high enantiomeric excess. Similarly, chiral reducing agents or catalysts can be used for the enantioselective reduction of a ketone precursor.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Enzymes, such as lipases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two (kinetic resolution). Alternatively, enzymes can be used for the desymmetrization of prochiral molecules, where a meso compound is converted into a chiral product. For instance, the enzymatic hydrolysis of a prochiral diester derivative of a cyclohexene could yield an enantiomerically enriched monoester.

MethodDescriptionExample Application
Chiral CatalysisUse of a chiral catalyst to induce stereoselectivity.Asymmetric Diels-Alder reaction to form the cyclohexene ring.
Chiral AuxiliariesTemporary attachment of a chiral group to direct a reaction.(Not specifically detailed for this compound in search results)
Enzymatic DesymmetrizationUse of an enzyme to convert a prochiral molecule into a chiral one.Hydrolysis of a prochiral cyclohexene diester to a chiral monoester.

Precursor-Directed Biosynthesis of Structural Analogues

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis with microbial fermentation to produce novel natural product analogs. nih.gov In this approach, a synthetic, non-native precursor is fed to a microorganism that possesses a biosynthetic pathway capable of processing the precursor. The microorganism's enzymes then modify the synthetic precursor, incorporating it into the final natural product-like molecule.

While specific examples of precursor-directed biosynthesis for this compound were not found, the general principle can be applied to generate structural analogues of cyclohexanoid natural products. For instance, a microorganism that naturally produces a cyclohexanoid compound could be fed with a synthetically modified precursor of the cyclohexene ring. The biosynthetic machinery of the organism might then incorporate this modified precursor, leading to the production of a novel analog with altered functional groups or substitution patterns. This approach holds significant potential for creating libraries of structurally diverse cyclohexenecarboxylate derivatives for biological screening.

Mechanistic Studies and Chemical Transformations

Reaction Mechanism Investigations

The presence of a hydroxyl group and a carbon-carbon double bond on the cyclohexene (B86901) ring, along with an ethyl ester moiety, imparts a rich and complex reactivity to Ethyl 6-hydroxycyclohex-1-enecarboxylate. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

Kinetic studies on hydroxylated cyclohexenes, particularly their reactions with hydroxyl radicals (•OH), provide insight into their atmospheric and combustion chemistry. The reaction of •OH with cyclohexene primarily involves addition to the double bond and H-atom abstraction. nih.govresearchgate.net For cyclohexene, the rate constant for its reaction with OH radicals at 297 K is (6.35 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The presence of a hydroxyl group can influence the reaction rate and the branching ratio between addition and abstraction pathways.

Computational studies have shown that for reactions of OH radicals with cyclic ketones, OH-addition to the carbon-carbon double bond is a dominant mechanism at room temperature, though abstraction is not negligible. acs.org The reaction often proceeds through the formation of a pre-reactive complex, followed by either addition to the double bond or abstraction of a hydrogen atom. acs.org The major products from the reaction of cyclohexene with OH radicals in the presence of nitrogen oxides are dicarbonyls, such as 1,6-hexanedial, formed after the decomposition of intermediate cyclic 1,2-hydroxyalkoxy radicals. nih.gov

Table 1: Rate Constants for Reactions of OH Radicals with Cycloalkenes at 297 ± 2 K nih.gov

Compound Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
Cyclohexene 6.35 ± 0.12
1-Methyl-1-cyclohexene 9.81 ± 0.18
cis-Cyclooctene 5.16 ± 0.15
cis-Cyclodecene 4.18 ± 0.06

The interconversion between a hydroxylated cyclohexene and a cyclohexadiene via dehydration, or the formation of a diol via hydration, are fundamental transformations. The dehydration of a cyclohexanol (B46403) derivative to an alkene is a classic elimination reaction, typically catalyzed by a strong acid like phosphoric acid or sulfuric acid. blogspot.comumass.edulibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a much better leaving group, -OH₂⁺. blogspot.comumass.edu

Loss of water: The C-O bond breaks, and a water molecule departs, forming a secondary carbocation intermediate. umass.edulibretexts.org

Deprotonation: A base, typically water or the conjugate base of the acid catalyst, removes a proton from an adjacent carbon, leading to the formation of the double bond. umass.edu

The reverse reaction, the hydration of the alkene, follows the principle of microscopic reversibility, proceeding through the same intermediates. In biological systems, enzymes such as hydratases can catalyze this transformation. For instance, cyclohex-1-ene-carboxyl-CoA can be acted upon by a hydratase in certain metabolic pathways. nih.gov Studies on cyclohexanol dehydration in high-temperature water have shown that water itself can act as a reactant, a product, and a source of the acid catalyst (H₃O⁺). psu.edu At high water densities, the reaction is nearly complete, and rearrangement products may appear. psu.edu

The hydroxyl and alkene groups are susceptible to a variety of oxidation and reduction reactions.

Oxidation:

Hydroxyl Group: The secondary alcohol in this compound can be oxidized to the corresponding ketone, Ethyl 6-oxocyclohex-1-enecarboxylate. Common reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations for milder conditions. In studies of cyclohexane (B81311) oxidation, cyclohexanol and cyclohexanone (B45756) are observed as parallel products at short reaction times, with the alcohol further oxidizing to the ketone over longer periods. rsc.org

Alkene Moiety: The double bond can be oxidized to an epoxide using peroxy acids like m-CPBA, or cleaved under more vigorous conditions with ozone (ozonolysis) or potassium permanganate.

Reduction:

Alkene Moiety: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. This reaction typically employs hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). This would convert the molecule to Ethyl 2-hydroxycyclohexanecarboxylate.

Ester Group: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the ethyl carboxylate group into a hydroxymethyl group.

Derivatization Chemistry of this compound

The functional groups of this compound serve as handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Using an alcohol (e.g., methanol) as the solvent in the presence of an acid catalyst (e.g., H₂SO₄), the ethyl ester can be converted to the corresponding methyl ester. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, and elimination of the original alcohol. masterorganicchemistry.com To drive the equilibrium, the new alcohol is typically used in large excess. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (B1231860) (NaOMe) in methanol, can be used to convert the ethyl ester to the methyl ester. The mechanism is a nucleophilic addition-elimination process where the methoxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com

The secondary hydroxyl group is a versatile starting point for introducing other functional groups onto the cyclohexene ring.

Conversion to Halides: Alcohols can be converted to alkyl halides using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to form the corresponding chloride, while phosphorus tribromide (PBr₃) yields the bromide. ub.edu These reactions often proceed with inversion of stereochemistry via an Sₙ2 mechanism. ub.edu

Conversion to Sulfonate Esters: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. ub.eduvanderbilt.edu This transformation occurs without affecting the configuration of the carbon atom. ub.edu These sulfonate esters are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides). vanderbilt.edu

Table 2: Selected Reagents for Functional Group Interconversion of Alcohols ub.edu

Desired Functional Group Reagent(s) Mechanism Type
Chloride (-Cl) SOCl₂, 1,4-dioxane Sₙ2 (inversion)
Chloride (-Cl) PCl₃ Sₙ2 (inversion)
Bromide (-Br) PBr₃ Sₙ2 (inversion)
Iodide (-I) P/I₂ Sₙ2 (inversion)
Tosylate (-OTs) TsCl, pyridine -
Mesylate (-OMs) MsCl, Et₃N -

Rearrangement Reactions and Isomerization Processes

The structure of this compound allows for several potential rearrangement and isomerization reactions, primarily involving the migration of the double bond or skeletal rearrangements of the cyclohexene ring.

One plausible isomerization is the acid-catalyzed migration of the double bond to a more thermodynamically stable position. The conjugation of the double bond with the carbonyl group of the ester in the starting material provides significant stability. However, under certain acidic conditions, it is conceivable that the double bond could migrate to form a different isomer. For instance, a β,γ-unsaturated carbonyl compound can rearrange to a more stable conjugated α,β-unsaturated compound in the presence of acid or base. pearson.com The mechanism for the acid-catalyzed rearrangement of a β,γ-unsaturated carbonyl to an α,β-unsaturated carbonyl involves protonation of the carbonyl oxygen, followed by a resonance-stabilized carbocation formation and subsequent deprotonation to form the conjugated system. pearson.com

Conversely, photochemical deconjugation can convert α,β-unsaturated esters to their β,γ-unsaturated isomers. acs.org This process involves the photoexcitation of the α,β-unsaturated system.

Another potential transformation is the rearrangement of the cyclic β-hydroxy ester itself. While specific examples for this compound are not detailed in the provided search results, cyclic β-hydroxy-α-nitrosulfones have been shown to undergo isomer equilibration via open-chain aldehyde forms under mild conditions. This suggests a possible ring-opening and closing mechanism that could lead to isomerization.

Starting MaterialConditionsProductType of Transformation
This compoundAcid CatalystEthyl 2-hydroxycyclohex-1-enecarboxylate (potential isomer)Isomerization (Double Bond Migration)
This compoundPhotochemicalEthyl 6-hydroxycyclohex-2-enecarboxylate (potential isomer)Isomerization (Deconjugation)

This table outlines potential isomerization products based on known chemical principles for similar functional groups.

Enzymatic Catalysis and Biotransformation Mechanisms Involving Cyclohexene Carboxylates

Enzymes, as highly specific and efficient catalysts, play a significant role in the transformation of cyclohexene carboxylate derivatives. The biotransformation of these compounds is a key area of research, particularly in understanding the microbial degradation of aromatic compounds, where cyclohexene carboxylates are common intermediates.

The anaerobic metabolism of benzoate (B1203000) in the bacterium Syntrophus aciditrophicus provides a well-studied example of enzymatic reactions involving a structure closely related to this compound. In this pathway, benzoyl-CoA is first reduced to cyclohex-1,5-diene-1-carboxyl-CoA. This intermediate is then hydrated by the enzyme cyclohex-1,5-diene-1-carboxyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carboxyl-CoA . nih.govkarger.comnih.gov This enzymatic hydration is a crucial step in preparing the ring for subsequent cleavage.

The resulting 6-hydroxycyclohex-1-ene-1-carboxyl-CoA is then oxidized to 6-oxocyclohex-1-ene-1-carboxyl-CoA by a specific dehydrogenase . nih.govkarger.com This oxidation is followed by hydrolytic ring cleavage, catalyzed by 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase , which ultimately leads to the formation of pimelyl-CoA. nih.gov

While these studies focus on the coenzyme A (CoA) esters, the enzymatic principles are relevant to the ethyl ester of 6-hydroxycyclohex-1-enecarboxylate. Lipases, a class of enzymes that catalyze the hydrolysis of esters, could potentially be used for the enantioselective hydrolysis of racemic this compound to produce optically active alcohols or acids. Lipase-catalyzed strategies have been successfully employed for the preparation of enantiomeric derivatives of other cyclic amino acid esters. mdpi.comu-szeged.hu

EnzymeSubstrate (or related)Product (or related)Reaction TypeOrganism/Enzyme Source
Cyclohex-1,5-diene-1-carboxyl-CoA hydrataseCyclohex-1,5-diene-1-carboxyl-CoA6-hydroxycyclohex-1-ene-1-carboxyl-CoAHydrationSyntrophus aciditrophicus nih.govkarger.com
6-hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase6-hydroxycyclohex-1-ene-1-carboxyl-CoA6-oxocyclohex-1-ene-1-carboxyl-CoAOxidationSyntrophus aciditrophicus nih.govkarger.com
6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase6-oxocyclohex-1-ene-1-carboxyl-CoAPimeloyl-CoAHydrolysis (Ring Cleavage)Syntrophus aciditrophicus nih.gov
Lipase (B570770) (e.g., Candida antarctica lipase B)Racemic this compound (hypothetical)Enantiomerically enriched this compound and/or 6-hydroxycyclohex-1-enecarboxylic acidEnantioselective HydrolysisGeneral Biocatalysis mdpi.comu-szeged.hu

Role in Biological and Biochemical Pathways

Microbial Degradation Studies and Bioremediation Relevance

The study of the benzoyl-CoA pathway and its intermediates is highly relevant to bioremediation. Aromatic compounds are common environmental pollutants found in contaminated soil and water. mdpi.com Microorganisms capable of degrading these compounds under anaerobic conditions play a vital role in cleaning up contaminated sites. mdpi.com

The enzymes of the benzoyl-CoA pathway, including those that transform 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, are essential for this natural attenuation process. Understanding this metabolic pathway allows scientists to assess the potential for bioremediation in anoxic environments. capes.gov.brnih.gov For example, the gene for 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (bamA) has been proposed as a functional marker to detect anaerobic bacteria capable of degrading aromatic compounds in various environments. capes.gov.brnih.govresearchgate.net The detection of this gene in environmental samples can indicate the presence of a microbial community with the potential to break down aromatic pollutants. capes.gov.brnih.gov This provides a valuable tool for monitoring and predicting the effectiveness of bioremediation efforts in contaminated areas. capes.gov.brnih.gov

Biosynthetic Relevance and Pathways within Natural Product Synthesis

The direct biosynthetic relevance of Ethyl 6-hydroxycyclohex-1-enecarboxylate in the synthesis of natural products is not well-documented. However, the cyclohexene (B86901) and cyclohexane (B81311) ring systems are common structural motifs in a wide array of natural products. The formation of these carbocyclic structures is a key aspect of their biosynthesis.

One of the most significant reactions for the formation of substituted cyclohexene rings in natural product biosynthesis is the Diels-Alder reaction. utexas.edu This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for the construction of six-membered rings with high stereoselectivity. While often considered a staple of synthetic organic chemistry, there is growing evidence for the existence of "Diels-Alderases," enzymes that catalyze such reactions in biological systems. utexas.edu

The biosynthesis of many complex natural products, including some polyketides and terpenoids, is proposed to involve enzyme-catalyzed Diels-Alder reactions to construct their core cyclic structures. utexas.edu Although a direct pathway involving this compound has not been identified, the general enzymatic strategies for forming such cyclohexene moieties are an active area of research in natural product biosynthesis.

Furthermore, carbocyclization reactions of sugar-derived precursors are another route to chiral and highly functionalized cyclohexane derivatives, which serve as versatile building blocks in the synthesis of various natural products. elsevierpure.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like ethyl 6-hydroxycyclohex-1-enecarboxylate in solution. rsc.orgethernet.edu.et It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assembly of the molecular framework.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the molecule's structure by identifying the different types of protons and carbons present and their respective chemical environments. emerypharma.com However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable. weebly.com

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the vinyl proton and the adjacent methylene (B1212753) protons, as well as couplings among all the protons within the six-membered ring, establishing their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pubyoutube.com This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the cyclohexene (B86901) ring and the ethyl ester group. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two sp² carbons of the double bond. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester functionality.

The combined data from these experiments allow for the complete assignment of all ¹H and ¹³C signals, confirming the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Data Assignments for this compound

PositionAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
1Carbonyl C-~165-170HMBC to ethyl CH₂ and vinyl H
2Vinylic C-~135-140HMBC to C4 methylene H
3Vinylic H~6.5-7.0-COSY to C4 methylene H
4Methylene C-~25-35HSQC to C4 methylene H
4Methylene H~2.0-2.4-COSY to C3 vinylic H and C5 methylene H
5Methylene C-~20-30HSQC to C5 methylene H
5Methylene H~1.5-2.0-COSY to C4 and C6 methylene H
6Methine C-~65-75HSQC to C6 methine H
6Methine H~4.0-4.5-COSY to C5 methylene H and OH proton
7Ethyl CH₂~4.1-4.3~60-65COSY to ethyl CH₃; HMBC to carbonyl C
8Ethyl CH₃~1.2-1.4~14-16COSY to ethyl CH₂

Isotopic labeling is a powerful method used to trace the metabolic fate of molecules. In studies involving this compound as a potential intermediate, ¹³C-labeling can be employed. For example, if the compound is synthesized from a ¹³C-labeled precursor, the position of the label in the final product can be unequivocally identified using ¹³C NMR spectroscopy. This approach has been successfully used to confirm the production of related compounds like cyclohexane (B81311) carboxylate and cyclohex-1-ene carboxylate from [ring-¹³C₆]benzoate in metabolic studies. nih.gov Such experiments are definitive in elucidating biosynthetic or metabolic pathways. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Metabolomics Profiling

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₉H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would yield a molecular ion peak (M⁺) corresponding to the molecular weight (170.21 g/mol ) and a series of fragment ions. nist.gov Characteristic fragmentation patterns, such as the loss of an ethoxy group (-OC₂H₅) or water (-H₂O), would further support the proposed structure. In metabolomics research, MS coupled with chromatographic techniques is used to identify and quantify known and unknown compounds in complex biological samples. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques can readily identify key structural features. The analysis of vibrational modes can also offer insights into the molecule's conformational properties.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkane C-HC-H Stretch2850-3000
Ester (C=O)C=O Stretch1700-1725
Alkene (C=C)C=C Stretch1640-1680
Ester (C-O)C-O Stretch1000-1300

Data derived from typical values for the listed functional groups. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. springernature.com This technique can unambiguously establish the relative and absolute configuration of stereogenic centers. ed.ac.ukresearchgate.net this compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

If a single enantiomer of the compound can be crystallized, single-crystal X-ray diffraction analysis can determine its absolute configuration. nih.gov The analysis relies on the phenomenon of anomalous dispersion, and the resulting data can be used to calculate a Flack parameter, which indicates whether the determined stereochemistry is correct. researchgate.net This method provides the definitive assignment of the (R) or (S) configuration at the C6 position.

Advanced Chromatographic Techniques in Analytical Methodologies (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures or biological extracts. mdpi.come3s-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The compound is first separated from other components in a gas chromatograph based on its boiling point and interactions with the column's stationary phase. The separated compound then enters a mass spectrometer for identification. nih.gov Derivatization, such as trimethylsilylation of the hydroxyl group, may be employed to increase volatility and improve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. mdpi.com Depending on the polarity of this compound, either normal-phase or reverse-phase HPLC can be used for its purification and quantification. Coupling HPLC with detectors like UV-Vis (as the conjugated system will absorb UV light) or mass spectrometry (LC-MS) allows for sensitive detection and reliable identification.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations of Molecular Structures and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like Ethyl 6-hydroxycyclohex-1-enecarboxylate. DFT calculations are pivotal in determining the optimized three-dimensional structure of the molecule, which is fundamental to understanding its physical and chemical properties.

The relative energies of these conformers are influenced by steric and electronic factors. For instance, the bulky ethyl carboxylate group would generally be expected to favor the pseudo-equatorial position to minimize steric strain. The hydroxyl group's preference will depend on a balance of steric effects and potential intramolecular hydrogen bonding interactions with the ester group. DFT calculations can quantify these energetic differences, providing a clear picture of the predominant conformation at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data) This table presents hypothetical data based on typical DFT results for substituted cyclohexenes.

Conformer-COOEt Position-OH PositionRelative Energy (kcal/mol)Population (%) at 298 K
1Pseudo-equatorialPseudo-equatorial0.0075.3
2Pseudo-equatorialPseudo-axial0.8519.1
3Pseudo-axialPseudo-equatorial1.504.5
4Pseudo-axialPseudo-axial2.501.1

Furthermore, DFT calculations provide crucial energetic data such as the molecule's total electronic energy, enthalpy, and Gibbs free energy. These values are essential for predicting the thermodynamics of reactions involving this compound.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Beyond stable molecules, quantum chemical modeling is instrumental in exploring the transient species that govern chemical reactions: reaction intermediates and transition states. For this compound, this includes modeling its behavior in various organic transformations.

For example, in an oxidation reaction of the hydroxyl group, DFT can be used to model the structure and energy of the resulting ketone, as well as the transition state leading to its formation. Locating a transition state on the potential energy surface is a critical step, as its energy determines the activation barrier and thus the reaction rate. Frequency calculations are performed to confirm the nature of these stationary points; a stable intermediate will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Similarly, reactions involving the double bond, such as electrophilic addition or cycloaddition, can be modeled. The structures of carbocation intermediates or the concerted transition states of cycloaddition reactions can be optimized, and their energies calculated. This allows for a detailed understanding of the reaction's feasibility and potential stereochemical outcomes.

Mechanistic Insights from Theoretical Studies of Cyclohexene (B86901) Carboxylate Transformations

Theoretical studies provide a powerful lens through which to view the intricate details of reaction mechanisms. By mapping out the potential energy surface for a given transformation of a cyclohexene carboxylate, chemists can gain a comprehensive understanding of the reaction pathway.

For instance, the hydrolysis of the ester group in this compound can be studied computationally. DFT calculations can elucidate the step-by-step mechanism, whether it proceeds through a tetrahedral intermediate under acidic or basic conditions. The calculated energies of reactants, intermediates, transition states, and products allow for the construction of a reaction energy profile, which visually represents the energetic landscape of the reaction and helps to identify the rate-determining step.

Moreover, theoretical studies can shed light on the regioselectivity and stereoselectivity of reactions. For example, in the epoxidation of the double bond, DFT calculations can predict whether the oxidizing agent will approach from the same face as the hydroxyl group (syn) or the opposite face (anti), based on the calculated activation barriers for both pathways. These insights are invaluable for designing synthetic routes that yield specific desired products.

Prediction and Validation of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure elucidation and confirmation. For this compound, DFT calculations can predict various spectra, including infrared (IR) and nuclear magnetic resonance (NMR).

By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. The positions and intensities of the absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C=C stretch) can be compared with experimental data to confirm the molecule's structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules with overlapping signals.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Cyclohexene Carboxylate (Illustrative Data) This table presents illustrative data to demonstrate the comparison between calculated and experimental spectroscopic values.

Infrared SpectroscopyCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch34503465
C=O Stretch (Ester)17151720
C=C Stretch16501655
¹³C NMR SpectroscopyCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
C=O (Ester)168.5169.2
C1 (C=C)135.2136.0
C2 (C=C)130.8131.5
C6 (C-OH)68.969.5

Academic Applications and Research Utility

Building Block in Natural Product Synthesis

The strategic placement of functional groups on the carbocyclic scaffold of Ethyl 6-hydroxycyclohex-1-enecarboxylate makes it an important precursor in the synthesis of natural products and their analogues.

Synthesis of Shikimic Acid and its Stereoisomers and Derivatives

While closely related in structure to the cyclohexene (B86901) ring of shikimic acid, current scientific literature does not prominently feature this compound as a direct starting material for the synthesis of shikimic acid itself. Shikimic acid is a crucial biochemical metabolite in plants and microorganisms, characterized by its three hydroxyl groups on the cyclohexane (B81311) ring. wikipedia.orgnih.gov The synthesis of derivatives, such as hydroxylated epimers of shikimic acid, has been accomplished by starting with natural shikimic acid and introducing additional functional groups, rather than building the core from a mono-hydroxylated precursor like this compound. semanticscholar.org

Key Intermediates for Antiviral Agents (e.g., Oseltamivir (B103847)/Tamiflu)

This compound has been identified as a key intermediate in novel synthetic routes to the antiviral drug Oseltamivir (Tamiflu®). google.com Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses. nih.gov The commercial synthesis of Oseltamivir traditionally relies on shikimic acid extracted from Chinese star anise. nih.gov However, alternative synthetic pathways that avoid this reliance on a natural source are of significant interest.

One such innovative approach utilizes readily available starting materials like bromobenzene. In a chemoenzymatic synthesis pathway, this compound (designated as compound 15 in a patented process) emerges as a crucial intermediate. The synthesis involves the following key transformations:

Dioxygenase-Mediated Oxidation : The process begins with the oxidation of a halobenzene, such as bromobenzene, using a toluene (B28343) dioxygenase enzyme to create a diol. google.com

Further Transformations : This diol undergoes a series of chemical reactions to build the functionalized cyclohexene ring.

Formation of the Intermediate : Through these steps, this compound is formed. This intermediate can then be converted through subsequent steps, including the introduction of amino functionalities, into the final Oseltamivir structure. google.com

This route highlights the utility of this compound as a strategic building block in providing access to complex pharmaceutical agents independent of traditional natural product sourcing. google.com

Precursors for Polyoxygenated Carbacycles and other Complex Scaffolds

The potential of this compound as a starting material for polyoxygenated carbacycles is an area of synthetic interest. However, detailed research findings specifically demonstrating its broad utility in the synthesis of a wide range of these complex scaffolds are not extensively documented in publicly available literature. Research in this area has often focused on more highly functionalized starting materials, such as cyclohexadiene-trans-diols, for the synthesis of natural products like iso-crotepoxide and ent-senepoxide. researchgate.net

Scaffold for Complex Chemical Synthesis

The application of this compound as a foundational scaffold for more complex chemical syntheses is an area with potential for further exploration.

Development of Chiral Building Blocks for Asymmetric Synthesis

The conversion of this compound into chiral building blocks for asymmetric synthesis is a logical but not widely reported application. Asymmetric synthesis often relies on the use of chiral starting materials or catalysts to induce stereoselectivity. While structurally related cyclohexene carboxylates have been synthesized using asymmetric methods, ox.ac.ukresearchgate.net specific studies detailing the use of this compound as a substrate for creating new chiral synthons are not prevalent in the surveyed scientific literature.

Synthetic Routes to Bioactive Analogues for Structure-Activity Relationship Studies

The use of a central scaffold to create a library of related molecules is a fundamental strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.gov While this compound is an intermediate in the synthesis of Oseltamivir and its analogues, google.com comprehensive studies detailing its specific use as a starting scaffold to generate a diverse set of analogues for SAR analysis are not readily found in published research.

Enzymatic Reaction Substrates and Probes for Biochemical Investigations

This compound and its closely related analogs serve as valuable substrates for investigating the activity and specificity of various enzymes, particularly in the context of microbial metabolism and biocatalysis. The structural features of this compound, namely the ester functional group and the hydroxylated cyclohexene ring, make it a pertinent molecule for studying enzymes such as esterases, hydrolases, and those involved in biotransformation pathways.

Research into the anaerobic metabolism of aromatic compounds has provided insights into the enzymatic transformations of similar molecules. For instance, in the bacterium Syntrophus aciditrophicus, the metabolism of benzoate (B1203000) involves the formation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.gov This intermediate is generated through the hydration of cyclohex-1,5-diene carboxyl-CoA, a reaction catalyzed by cyclohex-1,5-diene carboxyl-CoA hydratase. nih.gov While the native substrate is a coenzyme A thioester, this transformation highlights the potential for this compound to be a substrate for hydratases or related enzymes from microbial sources.

Furthermore, the ester linkage in this compound makes it a candidate substrate for a wide range of hydrolases, including lipases and esterases. These enzymes are extensively used in biocatalysis for the kinetic resolution of racemic mixtures. The enantioselective hydrolysis of the ester group or the acylation of the hydroxyl group can provide routes to chiral building blocks. Studies on the microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate have demonstrated the efficacy of microbial hydrolases in discriminating between enantiomers of cyclohexene carboxylate esters, yielding optically active products. jiangnan.edu.cn This suggests that this compound could similarly be employed as a substrate to screen for novel microbial enzymes with high stereoselectivity.

While direct applications of this compound as a biochemical probe are not extensively documented, its structure lends itself to potential derivatization for such purposes. The hydroxyl and ester functionalities could be modified to incorporate reporter groups, such as fluorophores or affinity tags. Such modified molecules could then be used to investigate the active sites of enzymes or to identify novel proteins that bind to or metabolize cyclohexene derivatives.

Methodological Advancements in Organic Synthesis and Biocatalysis

This compound represents a valuable chiral building block, and its synthesis and transformation are areas of active research, contributing to methodological advancements in both traditional organic synthesis and modern biocatalysis. enamine.net The pursuit of enantiomerically pure forms of this and related compounds has driven the development of innovative synthetic strategies.

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis and resolution of chiral molecules like this compound. The use of enzymes, particularly lipases, offers a green and highly selective alternative to conventional chemical methods. u-szeged.humdpi.comunits.it Lipase-catalyzed kinetic resolution is a prominent strategy, where the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two. This approach has been successfully applied to a variety of cyclic alcohols and esters, indicating its applicability to this compound. The data from such resolutions, including the enzyme source, reaction conditions, and the resulting enantiomeric excess, provide valuable information for optimizing biocatalytic processes.

The microbial resolution of related cyclohexene carboxylate esters further underscores the potential of biocatalysis in this area. Whole-cell biotransformations can offer advantages over the use of isolated enzymes, such as cofactor regeneration and improved enzyme stability. The identification of microbial strains capable of stereoselectively transforming this compound or its precursors can lead to efficient and scalable processes for the production of enantiopure compounds. jiangnan.edu.cn

In the realm of organic synthesis, derivatives of cyclohexene carboxylic acid are utilized in a variety of transformations. For example, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been employed to synthesize N-(1-cyclohex-3-enyl)carbamates, which are versatile intermediates for the preparation of functionalized cyclohexylamino building blocks. researchgate.net The presence of both a hydroxyl group and an α,β-unsaturated ester in this compound allows for a range of synthetic manipulations, including stereoselective reductions, epoxidations, and conjugate additions, further expanding its utility as a scaffold in the synthesis of complex molecules.

The following table summarizes representative biocatalytic approaches for the resolution of cyclohexene derivatives, highlighting the potential methodologies applicable to this compound:

SubstrateBiocatalystTransformationKey Finding
Racemic Methyl 3-cyclohexene-1-carboxylateAcinetobacter sp. JNU9335Enantioselective hydrolysisProduction of (S)-methyl 3-cyclohexene-1-carboxylate with high enantiomeric excess. jiangnan.edu.cn
Racemic Aromatic Morita-Baylis-Hillman AcetatesPseudomonas fluorescens lipase (B570770)Kinetic resolution by hydrolysisHigh selectivity in resolving certain aromatic MBH acetates. d-nb.info
Racemic 1,2,3,4-tetrahydroquinoline (B108954) derivativesLipasesEnantioselective acylation/hydrolysisSuccessful preparation of optically active alcohols and esters. mdpi.com

Q & A

What are the established synthetic routes for Ethyl 6-hydroxycyclohex-1-enecarboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is synthesized via cyclization reactions using precursors like glutaraldehyde and malonate derivatives. A notable method involves reacting glutaraldehyde with monomethyl malonate in dimethylformamide (DMF) catalyzed by 4-dimethylaminopyridine (DMAP) at room temperature for 4 days, achieving a 73% yield after purification by column chromatography (PE/EtOAc 5:1) . Key factors affecting yield include:

  • Catalyst selection : DMAP enhances reaction efficiency by stabilizing intermediates.
  • Solvent polarity : Polar aprotic solvents like DMF favor cyclization.
  • Purification : Gradient elution in chromatography minimizes byproduct contamination.

How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Basic Research Question
Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify hydroxyl, ester, and cyclohexene proton environments.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C4B–C5B–C6B–C7B torsion angles in derivatives ).
  • Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da accuracy).

For derivatives, crystallographic studies reveal intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the enol tautomer .

What challenges arise in achieving stereochemical control during the synthesis of this compound derivatives?

Advanced Research Question
Stereoselectivity is influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., thienyl or naphthyl) at the 4-position alter cyclohexene ring puckering, as shown in crystallographic data (C1B–C6B–C7B angles = 167.12°) .
  • Catalytic asymmetry : Chiral catalysts (e.g., BINOL-derived Lewis acids) remain underexplored but could enhance enantiomeric excess.
  • Reaction temperature : Lower temperatures favor kinetic over thermodynamic control, reducing racemization .

How can computational methods clarify the reactivity and regioselectivity of this compound in Diels-Alder reactions?

Advanced Research Question
Density functional theory (DFT) simulations predict:

  • Frontier molecular orbitals : The cyclohexene moiety acts as a diene, with HOMO-LUMO gaps (~5 eV) favoring electron-deficient dienophiles.
  • Regioselectivity : Meta-substitution on aryl groups (e.g., 4-chlorophenyl) directs endo transition states, reducing steric strain .
  • Solvent effects : Simulated dielectric constants (e.g., ε = 37.5 for DMF) align with experimental yields .

How should researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

Advanced Research Question
Contradictory results (e.g., DMAP vs. acid catalysis) require:

  • Controlled variable testing : Compare yields under identical solvent, temperature, and substrate ratios.
  • Kinetic profiling : Monitor intermediate formation via in-situ IR or HPLC to identify rate-limiting steps.
  • Statistical validation : Use ANOVA to assess significance of catalyst loading (e.g., 10 mol% DMAP vs. 5 mol%) .

What strategies optimize the scalability of this compound synthesis while maintaining purity?

Advanced Research Question
Scalability challenges include:

  • Byproduct formation : Recrystallization in ethyl acetate/hexane (3:1) removes dimeric impurities .
  • Continuous flow systems : Microreactors reduce reaction time (4 days → 12 hours) via enhanced mixing and heat transfer .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .

How do substituents at the 4- and 6-positions influence the biological activity of this compound derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies show:

  • Antimicrobial activity : Thienyl or naphthyl groups enhance lipophilicity (logP > 2.5), improving membrane penetration .
  • Cytotoxicity : Bromine at the 4-position (e.g., 4-(3-bromophenyl)) increases IC50_{50} values by 50% in cancer cell lines .
  • Hydrogen bonding : The 6-hydroxy group forms stable interactions with enzyme active sites (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-hydroxycyclohex-1-enecarboxylate
Reactant of Route 2
Ethyl 6-hydroxycyclohex-1-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.